molecular formula C10H6ClN3O B4923261 8-chloro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one

8-chloro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one

Cat. No.: B4923261
M. Wt: 219.63 g/mol
InChI Key: SRTBUNLEZCZAFX-UHFFFAOYSA-N
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Description

8-Chloro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The structure of this compound consists of a pyrazole ring fused to a quinoline moiety, with a chlorine atom at the 8th position.

Preparation Methods

The synthesis of 8-chloro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with hydrazine derivatives. The reaction is carried out in a solvent such as tetrahydrofuran, and the mixture is heated to facilitate cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

8-Chloro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chlorine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide can yield alkylated pyrazoloquinolines.

Scientific Research Applications

8-Chloro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-chloro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

8-Chloro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one can be compared with other pyrazoloquinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and biological activity.

Properties

IUPAC Name

8-chloro-1,2-dihydropyrazolo[4,3-c]quinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O/c11-5-1-2-8-6(3-5)9-7(4-12-8)10(15)14-13-9/h1-4H,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTBUNLEZCZAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C3C(=C2C=C1Cl)NNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-chloro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one
Reactant of Route 2
8-chloro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one
Reactant of Route 3
8-chloro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one
Reactant of Route 4
8-chloro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one
Reactant of Route 5
8-chloro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one
Reactant of Route 6
8-chloro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one

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